Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate
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Overview
Description
Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate typically involves multiple steps, including bromination, cyano group introduction, and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]pyrrolo[2,1-f][1,6]naphthyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
Methyl 10-bromo-12-cyano-1-[(methylsulfonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its bromine and cyano groups, along with the methylsulfonyl ester, make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C19H14BrN3O5S |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
methyl 10-bromo-12-cyano-1-methylsulfonyloxy-5,6-dihydroindolizino[7,8-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H14BrN3O5S/c1-27-19(24)15-8-16(28-29(2,25)26)18-17-12(9-21)11-7-10(20)3-4-13(11)22-14(17)5-6-23(15)18/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
VUFNNFGKJJMIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2N1CCC3=NC4=C(C=C(C=C4)Br)C(=C32)C#N)OS(=O)(=O)C |
Origin of Product |
United States |
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